Pyrrolomycin D

Description

This compound has been reported in Streptomyces vitaminophilus with data available.

from Streptomyces strain SF-2080; structure given in first source

Structure

3D Structure

Properties

CAS No. |

81910-07-8 |

|---|---|

Molecular Formula |

C11H4Cl5NO2 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H |

InChI Key |

IJODRMYZNYTFTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |

Other CAS No. |

81910-07-8 |

Synonyms |

pyrrolomycin D |

Origin of Product |

United States |

Foundational & Exploratory

Pyrrolomycin D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin D is a potent, broad-spectrum antibiotic belonging to the pyrrolomycin family of halogenated polyketides. First discovered as a metabolite of various Actinomycetes, notably Streptomyces species, its complex structure and significant antimicrobial activity have made it a subject of interest in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic pathways.

Introduction

The pyrrolomycins are a class of highly halogenated antibiotics produced by various bacteria, including Actinosporangium vitaminophilum and Streptomyces species.[1][2] this compound, chemically identified as 2,3,4-trichloro-5-(3',5'-dichloro-2'-hydroxybenzoyl)pyrrole, is distinguished by its pentachlorinated structure.[3] It exhibits a broad spectrum of antimicrobial activity, showing potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This activity, coupled with its unique chemical architecture, makes this compound a compelling candidate for further investigation in the development of new antimicrobial agents.

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented below.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₄Cl₅NO₂ | [3] |

| Molecular Weight | 359.4 g/mol | [3] |

| IUPAC Name | (3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone | [3] |

| CAS Number | 81910-07-8 | [3] |

Note: Detailed experimental data for melting point, UV-Vis absorption, and specific NMR and MS fragmentation are not consistently available in publicly accessible literature and would require direct experimental determination.

Biological Activity: Minimum Inhibitory Concentrations (MIC)

This compound has demonstrated significant in vitro activity against a range of microbial pathogens. The following table compiles reported MIC values.

| Target Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | SH1000 | 0.025 | ≤0.069 | [4] |

| Staphylococcus aureus | 209P JC-1 | - | ≤0.069 | [5] |

| Streptococcus pneumoniae | - | 0.025 | ≤0.069 | [4] |

| Streptococcus faecalis | ATCC 8043 | - | ≤0.069 | [5] |

| Bacillus anthracis | - | - | ≤0.069 | [5] |

| Escherichia coli | ΔtolC mutant | 0.025 | ≤0.069 | [4] |

| Escherichia coli | - | - | 4.34 - 34.78 | [5] |

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces sp. UC 11065, and the subsequent extraction and purification of this compound.

Fermentation of Streptomyces sp. UC 11065

The production of this compound can be achieved through submerged fermentation of Streptomyces sp. UC 11065. The following protocol is based on established methods for this strain.[2]

3.1.1. Media Composition

-

Seed Medium (per liter):

-

Glucose: 10 g

-

Soluble Starch: 10 g

-

Polypeptone: 5 g

-

Yeast Extract: 3 g

-

Soy Flour: 2 g

-

Beef Extract: 2 g

-

CaCO₃: 2 g

-

Adjust pH to 7.0 before sterilization.

-

3.1.2. Inoculum Development

-

Maintain cultures of Streptomyces sp. UC 11065 as frozen mycelial suspensions in 20% glycerol.

-

Inoculate 100 mL of sterile seed medium in a 500 mL Erlenmeyer flask with a thawed mycelial suspension.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 250 rpm.

3.1.3. Production Fermentation

-

Prepare five 1 L Erlenmeyer flasks, each containing 200 mL of sterile seed medium.

-

Inoculate each production flask with 10 mL of the 48-hour seed culture.

-

Incubate the production cultures at 28°C for 120 hours on a rotary shaker at 250 rpm.

Extraction and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation culture.[1][2][6]

3.2.1. Initial Extraction

-

At the end of the fermentation (120 hours), adjust the pH of the culture broth to 7.0.

-

Separate the mycelium from the broth by centrifugation.

-

Broth Extraction: Extract the supernatant three times with equal volumes of ethyl acetate.

-

Mycelial Extraction: Resuspend the mycelial pellet in a 50% aqueous acetone solution and stir for 1 hour. Filter the mixture and remove the acetone from the filtrate under reduced pressure.

-

Extract the remaining aqueous residue three times with equal volumes of ethyl acetate.

-

Combine all ethyl acetate extracts and concentrate in vacuo to yield a crude extract.

3.2.2. Chromatographic Purification

-

Column Chromatography:

-

Prepare a column with basic alumina as the stationary phase.

-

Apply the crude extract to the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the pyrrolomycins.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol and water with 1% acetic acid. A typical gradient could be an initial isocratic phase followed by a linear gradient to 90:10 methanol-water.[6]

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength.

-

Under these conditions, this compound has an approximate retention time of 12.7 minutes.[6]

-

Biosynthesis and Regulation

The biosynthesis of pyrrolomycins is orchestrated by a dedicated biosynthetic gene cluster (BGC).[7] While the complete regulatory network for this compound production in Streptomyces sp. UC 11065 has not been fully elucidated, general principles of antibiotic regulation in Streptomyces provide a framework for understanding its control.

The pyrrolomycin BGC contains genes for the core polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, as well as tailoring enzymes responsible for halogenation and other modifications.[7] Notably, the gene cluster also includes genes for an assimilatory nitrate reductase, indicating that nitrite is a key precursor for the nitration of some pyrrolomycin analogs.[7]

The regulation of the pyrrolomycin BGC is likely controlled by a hierarchical network of regulatory proteins. This typically involves:

-

Cluster-Situated Regulators (CSRs): These are transcription factors located within the BGC that directly control the expression of the biosynthetic genes. In many Streptomyces, these belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[8]

-

Pleiotropic Regulators: These are higher-level regulators that respond to broader physiological and environmental cues, such as nutrient availability and cell density, and in turn, control the expression of multiple BGCs, including that of the pyrrolomycins.[8]

Conclusion

This compound remains a promising natural product with significant antimicrobial potential. The methodologies outlined in this guide provide a foundation for its consistent production and purification, enabling further research into its mechanism of action, structure-activity relationships, and potential therapeutic applications. A deeper understanding of the specific regulatory networks governing its biosynthesis may unlock strategies for yield improvement and the generation of novel analogs through metabolic engineering.

References

- 1. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | C11H4Cl5NO2 | CID 133780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and characterization of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolomycin D: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Potent Protonophoric Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrrolomycin D, a halogenated pyrrole antibiotic with significant potential in the ongoing search for novel antimicrobial agents. This document details its chemical characteristics, biological activity, mechanism of action, and relevant experimental methodologies, offering a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and pharmacology.

Core Chemical and Physical Properties

This compound is a polyhalogenated metabolite originally isolated from actinomycetes.[1] Its chemical structure and properties are fundamental to its biological function, particularly its potent antibacterial activity.

Chemical Structure and Formula

The chemical identity of this compound is well-established through spectroscopic and synthetic methods.[2]

-

IUPAC Name: (3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone[3]

-

CAS Number: 81910-07-8[3]

-

Molecular Weight: 359.42 g/mol [5]

The structure is characterized by a trichlorinated pyrrole ring linked via a carbonyl group to a dichlorinated phenolic moiety. This high degree of halogenation is a key feature of the pyrrolomycin family and significantly influences the molecule's lipophilicity and biological activity.[1][2]

Physicochemical Data Summary

The following table summarizes key physicochemical descriptors for this compound, computed by PubChem. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| Molecular Weight | 359.4 g/mol | [3] |

| XLogP3 | 6.1 | [3] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 356.868467 | [3] |

| Monoisotopic Mass | 356.86847 Da | [4] |

| Topological Polar Surface Area | 53.1 Ų | [3] |

| Heavy Atom Count | 19 | PubChem |

| Complexity | 358 | [3] |

Biological Activity and Spectrum of Action

This compound is distinguished by its potent activity, particularly against Gram-positive bacteria. It has been shown to be more active than vancomycin against several clinically relevant strains.[1]

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity, including activity against Gram-positive and, to a lesser extent, Gram-negative bacteria and fungi.[2] It is particularly potent against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with reported Minimum Inhibitory Concentrations (MICs) in the nanomolar range.[6][7]

The table below summarizes the reported antibacterial activity of this compound against various bacterial strains.

| Bacterial Strain | MIC (µM) | Reference |

| Staphylococcus aureus | ≤0.002 | [1] |

| Staphylococcus epidermidis | ≤0.002 | [1] |

| Enterococcus faecalis | ≤0.002 | [1] |

| Streptococcus agalactiae | ≤0.002 | [1] |

| Listeria monocytogenes | ≤0.002 | [1] |

| Bacillus subtilis | ≤0.002 | [1] |

| Escherichia coli | 4.34 - 34.78 | [1] |

| Salmonella typhi | 4.34 - 34.78 | [1] |

| Klebsiella pneumoniae | 4.34 - 34.78 | [1] |

| Shigella sonnei | 4.34 - 34.78 | [1] |

Other Biological Activities

Beyond its antibacterial properties, the pyrrolomycin class of compounds has been reported to exhibit a range of other biological activities, including antifungal, anthelmintic, antiproliferative, insecticidal, and acaricidal effects.[1]

Mechanism of Action: A Potent Protonophore

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton gradient. It functions as a protonophore, a lipid-soluble molecule that can transport protons across biological membranes. This action dissipates the proton motive force, which is essential for ATP synthesis, nutrient transport, and other critical cellular processes, ultimately leading to bacterial cell death.

Electrophysiological studies using artificial bilayer lipid membranes have demonstrated that this compound is a highly potent membrane-depolarizing agent, significantly more active than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Mechanism of action of this compound as a protonophore.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of this compound. These protocols are based on standard techniques in microbiology and biophysics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (typically in DMSO)

-

96-well microtiter plates

-

Bacterial strains for testing

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with sterile broth or saline to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The concentration range should be chosen to bracket the expected MIC.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Optionally, use a plate reader to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.

-

Protonophore Activity Assay using an Artificial Bilayer Lipid Membrane (BLM)

This electrophysiological technique directly measures the ability of this compound to transport ions across a lipid bilayer, providing evidence for its protonophoric activity.

Objective: To measure the ion current across a BLM in the presence of this compound and a proton gradient.

Materials:

-

BLM setup (including a Teflon cup with an aperture, Ag/AgCl electrodes, and a sensitive current amplifier)

-

Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)

-

Electrolyte solutions (e.g., buffered KCl at different pH values to create a proton gradient)

-

This compound solution

Procedure:

-

BLM Formation:

-

"Paint" the lipid solution across the aperture in the Teflon cup, separating two aqueous compartments.

-

The lipid film will spontaneously thin to form a bilayer lipid membrane.

-

Monitor the formation of the BLM by measuring the electrical capacitance.

-

-

Establishment of a Proton Gradient:

-

Fill the two compartments with electrolyte solutions of different pH (e.g., pH 6.0 and pH 7.0) to create a transmembrane proton gradient.

-

-

Addition of this compound:

-

Add this compound to one or both compartments.

-

-

Measurement of Ion Current:

-

Apply a voltage across the membrane and measure the resulting current. An increase in current in the presence of this compound and a proton gradient indicates the transport of protons across the membrane.

-

The selectivity for protons can be assessed by measuring the reversal potential under a pH gradient.

-

Synthesis Overview

This compound has been successfully produced by de novo chemical synthesis.[3] The synthetic routes typically involve the coupling of a suitably functionalized pyrrole precursor with a chlorinated benzoyl derivative. The specific details of the multi-step synthesis are complex and beyond the scope of this guide, but the feasibility of a total synthesis opens avenues for the creation of novel analogs with improved pharmacological properties.

Conclusion and Future Perspectives

This compound is a potent antibacterial compound with a well-defined mechanism of action. Its efficacy against Gram-positive pathogens, including resistant strains, makes it an attractive lead compound for the development of new antibiotics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel this compound analogs to optimize potency, spectrum of activity, and pharmacokinetic properties while minimizing toxicity.

-

In Vivo Efficacy and Toxicity: Comprehensive studies in animal models to assess the therapeutic potential and safety profile of this compound and its derivatives.

-

Mechanisms of Resistance: Investigation of potential resistance mechanisms to guide the development of strategies to circumvent them.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound in addressing the critical challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Protonophore Mechanism of Pyrrolomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin D, a potent polyhalogenated antibiotic, exerts its antimicrobial effects through a distinct and powerful mechanism of action: acting as a protonophore to disrupt cellular bioenergetics. This technical guide provides an in-depth exploration of the core mechanism of this compound, focusing on its function as a proton carrier that uncouples oxidative phosphorylation. Through a comprehensive review of key experimental findings, this document details the methodologies used to elucidate this mechanism and presents quantitative data to illustrate its efficiency. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The rise of antibiotic resistance necessitates the discovery and characterization of novel antimicrobial agents with unique mechanisms of action. Pyrrolomycins, a class of natural products produced by Actinosporangium and Streptomyces, have demonstrated significant potency, particularly against Gram-positive bacteria.[1] Among these, this compound stands out for its high efficacy.[2][3] Early investigations into its mode of action remained elusive, but recent studies have definitively characterized this compound as a potent protonophore.[1][4]

Protonophores are lipophilic weak acids that can shuttle protons across biological membranes, dissipating the proton motive force (PMF) that is crucial for ATP synthesis and other essential cellular processes.[5][6] By disrupting the electrochemical proton gradient, this compound effectively uncouples oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, bacterial cell death.[7][8] This guide synthesizes the pivotal research that has defined this mechanism, offering a technical overview for further research and development.

Core Mechanism of Action: Proton Shuttling

This compound functions as a classic anionic protonophore.[7] Its structure, featuring acidic phenyl hydroxyl and pyrrole N-H groups, allows it to be protonated in an acidic environment and deprotonated in a more alkaline one.[6] This property enables it to pick up a proton from the intermembrane space (or the external medium in bacteria), traverse the lipid bilayer in its neutral form, and release the proton into the mitochondrial matrix (or cytoplasm), thereby short-circuiting the natural proton circuit established by the electron transport chain.

The proposed mechanism for this compound's protonophoric action is as follows:

-

Protonation: In the acidic intermembrane space of mitochondria (or the external acidic environment of bacteria), the anionic form of this compound picks up a proton.

-

Membrane Translocation: The now-neutral, protonated this compound becomes more lipophilic and diffuses across the inner mitochondrial membrane.

-

Deprotonation: Upon reaching the more alkaline mitochondrial matrix, the molecule releases the proton.

-

Return to the Intermembrane Space: The anionic this compound then returns to the intermembrane space to repeat the cycle.

This cyclical process leads to the collapse of the membrane potential and the dissipation of the proton gradient.[4][7]

Caption: Proton shuttle mechanism of this compound across a lipid membrane.

Experimental Evidence and Methodologies

The protonophore activity of this compound has been substantiated through a series of key experiments.

Mitochondrial Respiration and Membrane Potential

Experiments on isolated rat liver mitochondria are fundamental to demonstrating the uncoupling effect. The addition of a protonophore like this compound stimulates respiration (oxygen consumption) as the mitochondria attempt to maintain the proton gradient, while simultaneously causing depolarization of the mitochondrial membrane.

-

Isolation of Mitochondria: Rat liver mitochondria are isolated by differential centrifugation in a medium containing sucrose, Tris-HCl, and EDTA.

-

Respiration Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode in a temperature-controlled chamber. Mitochondria are incubated in a respiration buffer containing KCl, Tris-HCl, KH2PO4, and a respiratory substrate (e.g., succinate).

-

Membrane Potential Measurement: The mitochondrial membrane potential is monitored using a potential-sensitive dye, such as Safranine O. Changes in the absorbance of the dye are measured spectrophotometrically to reflect changes in membrane potential.

-

Uncoupler Addition: this compound is added in submicromolar concentrations to observe the stimulation of respiration and the decrease in membrane potential.[7]

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Studies on the Antimicrobial Spectrum of Pyrrolomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings on the antimicrobial spectrum of Pyrrolomycin D, a potent polyhalogenated antibiotic. The document summarizes quantitative antimicrobial susceptibility data, details the experimental protocols used in these initial studies, and provides visualizations of the experimental workflow and the compound's mechanism of action.

Quantitative Antimicrobial Susceptibility Data

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values reported in initial studies.

| Microorganism | Strain | MIC | MBC | Reference |

| Staphylococcus aureus | SH1000 | 25 ng/mL | 3 µg/mL | [1] |

| Staphylococcus aureus | (Methicillin-Susceptible & Resistant) | ≤0.002 µM | - | [2] |

| Staphylococcus epidermidis | - | ≤0.002 µM | - | [2] |

| Enterococcus faecalis | - | ≤0.002 µM | - | [2] |

| Streptococcus agalactiae | - | ≤0.002 µM | - | [2] |

| Listeria monocytogenes | - | ≤0.002 µM | - | [2] |

| Bacillus subtilis | - | ≤0.002 µM | - | [2] |

| Streptococcus pneumoniae | - | (Very Sensitive) | - | [1] |

| Escherichia coli | ΔtolC mutant | 25 ng/mL | 0.75 µg/mL | [1] |

| Escherichia coli | Wild Type | >300 µM | - | [3] |

| Gram-negative bacteria (general) | - | 4.34 to 34.78 µM | - | [2] |

Experimental Protocols

The primary method utilized to determine the antimicrobial spectrum of this compound is the broth microdilution method. This technique is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent.

Broth Microdilution Protocol for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.

1. Preparation of Materials:

-

Microorganism: A pure, overnight culture of the test microorganism grown on appropriate agar.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Antimicrobial Agent: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from the agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of desired concentrations.

-

Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first well and serially diluted down the plate.

-

Ensure to include a positive control (microorganism with no drug) and a negative control (broth only, no microorganism) on each plate.

4. Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.

-

Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air.

5. Determination of MIC:

-

Following incubation, visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the concentration at which there is a significant reduction in bacterial growth.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antimicrobial spectrum of this compound and its proposed mechanism of action.

Figure 1. Experimental workflow for MIC determination.

Initial studies have elucidated that this compound acts as a protonophore, a molecule that shuttles protons across biological membranes. This action disrupts the proton motive force, which is essential for ATP synthesis and other vital cellular processes in bacteria, ultimately leading to cell death.

Figure 2. Protonophore mechanism of this compound.

References

Pyrrolomycin D: A Technical Guide to a Potent Natural Product Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Pyrrolomycin D, a halogenated pyrrole natural product, has emerged as a potent antibacterial agent, particularly against Gram-positive pathogens.[1][2] This technical guide provides a comprehensive overview of this compound, covering its discovery, chemical properties, biosynthesis, mechanism of action, and antibacterial spectrum. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Discovery and Natural Sources

This compound is a member of the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites produced by various species of actinobacteria.[2][3] It was first isolated from the fermentation broth of Actinosporangium vitaminophilum and has also been identified in cultures of Streptomyces species.[4][5] These microorganisms represent the primary natural sources for the isolation of this compound and other related analogues.

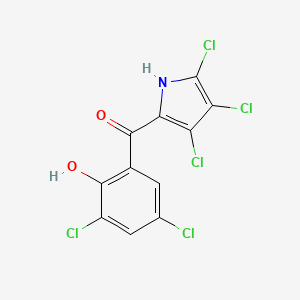

Chemical Properties and Structure

This compound is a pentachlorinated molecule characterized by a dichlorophenol moiety linked to a trichloropyrrole nucleus via a carbonyl group.[3][6] Its chemical formula is C₁₁H₄Cl₅NO₂, with a molecular weight of 359.4 g/mol .[7] The extensive halogenation of the molecule is a key feature of the pyrrolomycin class and is believed to contribute to its potent biological activity.[2]

Chemical Structure of this compound [7]

Biosynthesis of this compound

The biosynthetic pathway of this compound is closely related to that of another pyrrole-containing antibiotic, pyoluteorin.[4][8] The pathway commences with the amino acid L-proline, which serves as the precursor for the pyrrole ring, and acetate units that form the dichlorophenol ring through a polyketide synthase (PKS) pathway.[4][9] A hypothetical biosynthetic pathway is detailed below, based on the known pyoluteorin biosynthesis gene cluster (plt).

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by acting as a protonophore.[1][10] It disrupts the bacterial cell membrane's proton motive force by transporting protons across the lipid bilayer, leading to the dissipation of the transmembrane proton gradient.[1][9] This uncoupling of oxidative phosphorylation ultimately results in a collapse of the cell's energy production and subsequent cell death.[1] This mechanism is distinct from many currently used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, making this compound a promising candidate for combating resistant strains.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound as a protonophore.

Antibacterial Spectrum and Activity

This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2][3] While its activity against Gram-negative bacteria is generally moderate, it has been shown that strains with compromised efflux pumps are significantly more susceptible.[1][10] The in vitro activity of this compound is summarized in the table below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ≤0.002 - 0.06 | [2][3] |

| Staphylococcus epidermidis | ≤0.002 | [3] |

| Enterococcus faecalis | ≤0.002 | [3] |

| Streptococcus agalactiae | ≤0.002 | [3] |

| Listeria monocytogenes | ≤0.002 | [3] |

| Bacillus subtilis | ≤0.002 | [3] |

| Escherichia coli | 4.34 - 34.78 | [2] |

| Salmonella typhi | 4.34 - 34.78 | [2] |

| Klebsiella pneumoniae | 4.34 - 34.78 | [2] |

| Shigella sonnei | 4.34 - 34.78 | [2] |

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from a Streptomyces fermentation broth is outlined below.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Fermentation: Streptomyces sp. is cultured in a suitable production medium (e.g., Starch Casein Nitrate broth) under optimal conditions (e.g., 28°C, 180 rpm) for a period determined to yield maximum production of the antibiotic.[11]

-

Extraction: The culture broth is centrifuged to separate the mycelium. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under vacuum to yield a crude extract.[10]

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[6] Fractions are collected and tested for antibacterial activity.

-

Preparative HPLC: Active fractions from the silica gel chromatography are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Column: C18 column (e.g., Agilent SB-C18, 4.6 by 250 mm).[10]

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic acid. For example, starting with a 50:50 methanol-water mixture and transitioning to 90:10 methanol-water.[10]

-

Flow Rate: Typically 1 mL/min.[10]

-

Detection: UV detection at a wavelength suitable for the chromophore of this compound.

-

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

-

2D NMR:

-

HSQC (Heteronuclear Single Quantum Coherence): To establish direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

-

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Methodology:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate containing the antibiotic dilutions are inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Conclusion

This compound is a potent natural product antibiotic with a compelling mechanism of action that differentiates it from many existing drugs. Its strong activity against Gram-positive bacteria, including resistant strains, highlights its potential as a lead compound for the development of new antibacterial agents. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. Further research into its pharmacokinetic and toxicological properties is warranted to fully assess its clinical viability.

References

- 1. Characterization of the pyoluteorin biosynthetic gene cluster of Pseudomonas fluorescens Pf-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conversion of chelated hydroxy-L-proline into pyrrole-2-carboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of Pyrrolomycin D: A Technical Guide

Introduction

Pyrrolomycins are a class of halogenated pyrrole antibiotics produced by various actinomycetes.[1] Among them, Pyrrolomycin D, a pentachlorinated analog, has demonstrated the most potent antimicrobial activity, particularly against Gram-positive bacteria.[2][3] This technical guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its biological activity, mechanism of action, and the experimental methodologies used to characterize this promising antibiotic scaffold. The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents, and a thorough understanding of the SAR of potent compounds like this compound is crucial for the rational design of new and more effective therapeutics.[2]

Structure-Activity Relationship of Pyrrolomycin Analogs

The antimicrobial potency of the pyrrolomycin family is significantly influenced by the degree and position of halogenation on both the pyrrole and phenyl rings. Generally, a higher degree of halogenation correlates with increased antibacterial and antibiofilm activity, which is attributed to increased lipophilicity.[4][5]

This compound stands out as the most active among the natural pyrrolomycins.[6][7] Its pentachlorinated structure, with three chlorine atoms on the pyrrole ring and two on the benzoyl moiety, is a key determinant of its potent activity.[8] The presence of a chlorine atom on the pyrrole moiety, in particular, appears to be a significant contributor to its enhanced activity against Gram-positive bacteria when compared to similar compounds like pyoluteorin.[6]

The deprotonable groups, specifically the pyrrolic NH and the phenolic OH, are also crucial for the biological activity of pyrrolomycins.[9] These groups are believed to act as proton carriers, facilitating the compound's function as a protonophore.[5]

Quantitative Data: Antibacterial Activity of Pyrrolomycins

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and related analogs against various bacterial strains, providing a quantitative comparison of their potencies.

| Compound | Bacterial Strain | MIC (ng/mL) | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | ~1 | ~0.002 | [2][10] |

| Staphylococcus epidermidis | - | ≤0.002 | [6][7] | |

| Enterococcus faecalis | - | ≤0.002 | [6][7] | |

| Streptococcus agalactiae | - | ≤0.002 | [6][7] | |

| Listeria monocytogenes | - | ≤0.002 | [6][7] | |

| Bacillus subtilis | - | ≤0.002 | [6][7] | |

| Streptococcus pneumoniae | - | - | [2] | |

| Escherichia coli ΔtolC | 25 | - | [2][3] | |

| Pyrrolomycin C | Staphylococcus aureus | - | - | [2] |

| Streptococcus pneumoniae | - | - | [2] | |

| Pyrrolomycin I & J | Staphylococcus aureus | >10-fold less susceptible than this compound | - | [2][3] |

| Streptococcus pneumoniae | >10-fold less susceptible than this compound | - | [2][3] |

Mechanism of Action: A Potent Protonophore

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton gradient.[11] It acts as a potent protonophore, an order of magnitude more active than the conventional uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[10][11] This protonophoric action leads to the dissipation of the proton motive force, which is essential for ATP synthesis, nutrient transport, and other vital cellular processes, ultimately resulting in bacterial cell death.[5][11]

Additionally, some studies suggest that pyrrolomycins may also inhibit Sortase A (SrtA), a membrane-associated enzyme in Gram-positive bacteria that is crucial for anchoring surface proteins to the cell wall.[12][13] Inhibition of SrtA can interfere with bacterial adhesion and biofilm formation.[14]

Caption: Mechanism of action of this compound as a protonophore.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton broth (CAMHB)[2]

-

Bacterial strain of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh CAMHB to a turbidity corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Assessment of Protonophoric Activity using Artificial Bilayer Lipid Membranes (BLM)

This electrophysiological technique directly measures the ability of this compound to transport protons across a lipid membrane.[11]

Materials:

-

This compound

-

Planar lipid bilayer setup

-

Ag/AgCl electrodes

-

Electrolyte solution (e.g., KCl buffered with HEPES)

-

Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)

-

pH gradient solutions

Procedure:

-

BLM Formation: A lipid bilayer is formed across a small aperture in a Teflon partition separating two chambers filled with electrolyte solution.

-

Electrode Placement: Ag/AgCl electrodes are placed in each chamber to measure the transmembrane current and voltage.

-

Compound Addition: this compound is added to one of the chambers (the cis side).

-

pH Gradient Establishment: A pH gradient is established across the membrane by adding acid or base to one of the chambers.

-

Current Measurement: The transmembrane current is measured at a constant holding potential. An increase in current upon the addition of this compound in the presence of a pH gradient indicates proton transport.

-

Data Analysis: The current-voltage relationship is analyzed to determine the proton conductivity induced by this compound. This can be compared to a known protonophore like CCCP.[2]

Conclusion

This compound's potent antibacterial activity is intrinsically linked to its unique pentachlorinated structure and its function as a highly efficient protonophore. The structure-activity relationship studies of the pyrrolomycin class highlight the critical role of halogenation and the presence of deprotonable groups in dictating their biological efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and its analogs. A deeper understanding of its SAR and mechanism of action will undoubtedly pave the way for the development of novel and robust antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural studies on pyrrolomycins C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Halogenation in the Bioactivity of Pyrrolomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crucial role that halogenation plays in the potent bioactivity of Pyrrolomycin D, a member of the polyhalogenated pyrrole antibiotic family. Pyrrolomycins have garnered significant interest for their nanomolar activity against Gram-positive bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes key quantitative data, details experimental methodologies for assessing bioactivity, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction to this compound and the Significance of Halogenation

Pyrrolomycins are a class of natural products isolated from Actinosporangium and Streptomyces species.[1] Their chemical scaffold consists of a pyrrole moiety linked to a hydroxyphenyl ring. A defining characteristic of this family is the extensive presence of halogen atoms, primarily chlorine and bromine.[1][2] The degree and nature of this halogenation have been shown to be directly correlated with the biological activity of these compounds.[1]

This compound, a pentachlorinated derivative, stands out as one of the most potent natural analogs, exhibiting remarkable antibacterial activity.[3][4] The electron-withdrawing nature of the halogen substituents is believed to be a key contributor to its mechanism of action, which involves the disruption of fundamental cellular processes in bacteria.[1][5]

Quantitative Bioactivity Data: The Impact of Halogenation

The antibacterial potency of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize the available quantitative data, highlighting how variations in halogenation affect bioactivity against key bacterial strains.

Table 1: Antibacterial Activity of Pyrrolomycin Analogs against Staphylococcus aureus

| Compound | Halogenation Pattern | Strain | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Reference |

| This compound | Pentachloro | S. aureus | ~0.001 | ≤0.002 | Low µg/mL range | [3][4][6] |

| Pyrrolomycin C | Tetrachloro | S. aureus | > this compound | - | - | [3] |

| Pyrrolomycin I | Methoxy analog | S. aureus | >10-fold higher than D | - | - | [3] |

| Pyrrolomycin J | Methoxy analog | S. aureus | >10-fold higher than D | - | - | [3] |

| Synthetic PM 1 | Pentabromo | S. aureus | - | Highly active | - | [2][7] |

Table 2: Broader Antibacterial Spectrum of this compound

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| This compound | Streptococcus pneumoniae | Highly sensitive | [3] |

| This compound | S. epidermidis | - | [6] |

| This compound | Enterococcus faecalis | - | [6] |

| This compound | Streptococcus agalactiae | - | [6] |

| This compound | Listeria monocytogenes | - | [6] |

| This compound | Bacillus subtilis | - | [6] |

| This compound | E. coli ΔtolC | 0.025 | [3] |

Mechanism of Action: A Protonophore Model

The primary mechanism of action for this compound is its function as a potent protonophore.[3][8] This activity is critically dependent on its halogenated structure. The electron-withdrawing halogens increase the acidity of the pyrrole N-H and phenolic O-H protons, facilitating their transport across the bacterial cytoplasmic membrane. This dissipates the proton motive force, leading to membrane depolarization and the uncoupling of oxidative phosphorylation.[3][4]

Caption: Mechanism of action of this compound as a protonophore.

Experimental Protocols

This section details the methodologies employed to characterize the bioactivity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

-

Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to a specific optical density (e.g., OD600 of ~0.4).[3]

-

Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[3]

Membrane Potential Assay using Potentiometric Probes

This method assesses the ability of this compound to depolarize the bacterial membrane using fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) or 3,3'-dihexyloxacarbocyanine iodide (DiOC2(3)).[3]

Caption: Workflow for membrane potential assay using flow cytometry.

Detailed Steps:

-

Cell Preparation: A logarithmic phase bacterial culture is harvested and resuspended in a suitable buffer like phosphate-buffered saline (PBS).[3]

-

Compound Treatment: The bacterial suspension is treated with the desired concentration of this compound and incubated for a short period (e.g., 15 minutes).[3]

-

Dye Staining: The potentiometric probe (e.g., DiOC2(3)) is added to the cell suspension and incubated further.[3] In polarized cells, the dye forms aggregates that emit red fluorescence, while in depolarized cells, it remains as monomers and emits green fluorescence.

-

Flow Cytometry Analysis: The fluorescence of the bacterial population is analyzed using a flow cytometer. An increase in the ratio of green to red fluorescence indicates membrane depolarization.[3]

Conclusion and Future Directions

The evidence strongly supports that the extensive halogenation of this compound is fundamental to its potent antibacterial activity. The electron-withdrawing properties of the chlorine atoms are key to its function as a protonophore, leading to the disruption of the bacterial membrane potential and ultimately, cell death. The quantitative data consistently demonstrates that the pentachlorinated this compound is superior to its less halogenated or non-halogenated counterparts.

Future research in this area should focus on the synthesis of novel halogenated pyrrolomycin analogs to further probe the structure-activity relationship. The exploration of different halogen substituents (e.g., bromine, iodine, fluorine) and their positioning on the pyrrole and phenyl rings could lead to the development of even more potent and selective antibacterial agents.[9][10] Furthermore, a deeper understanding of the mechanisms of resistance to pyrrolomycins will be crucial for the long-term viability of this promising class of antibiotics.[3][8]

References

- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Preliminary Investigation into the Cytotoxicity of Pyrrolomycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic investigation of Pyrrolomycin D, a halogenated natural product with significant anti-cancer potential. This document outlines the core methodologies, summarizes key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

Pyrrolomycins are a class of potent antibiotics derived from Streptomyces species.[1][2] Among them, this compound, a pentachlorinated derivative, has demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] Its mechanism of action is primarily attributed to its function as a protonophore, leading to the depolarization of mitochondrial membranes and subsequent induction of programmed cell death.[1][5][6] This guide delves into the experimental approaches used to characterize the cytotoxic effects of this compound.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of various pyrrolomycins against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolomycin C | HCT-116 (Colon Cancer) | 0.8 | [7] |

| Pyrrolomycin C | MCF7 (Breast Cancer) | 1.5 | [7] |

| Pyrrolomycin F-series | HCT-116 (Colon Cancer) | 0.35 - 1.21 | [7] |

| Pyrrolomycin F-series | MCF7 (Breast Cancer) | 0.35 - 1.21 | [7] |

| Synthetic Pyrrolomycin 1 | HCT-116 (Colon Cancer) | 1.30 ± 0.35 | [8] |

| Synthetic Pyrrolomycin 1 | MCF7 (Breast Cancer) | 1.22 ± 0.69 | [8] |

| Synthetic Nitro-Pyrrolomycin 5a | HCT-116 (Colon Cancer) | 1.90 ± 0.425 | [8] |

| Synthetic Nitro-Pyrrolomycin 5a | MCF7 (Breast Cancer) | 2.25 ± 0.35 | [8] |

| Synthetic Nitro-Pyrrolomycin 5d | HCT-116 (Colon Cancer) | 1.56 | [8] |

| Synthetic Nitro-Pyrrolomycin 5d | MCF7 (Breast Cancer) | 1.57 ± 0.39 | [8] |

Experimental Protocols

A systematic investigation of this compound's cytotoxicity involves a series of well-defined experimental protocols.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify apoptotic cells (sub-G1 peak).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve DNA.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the propidium iodide, which is proportional to the DNA content.

-

Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection (Western Blotting for Apoptotic Markers)

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling cascade.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspases-3, -7, -9, cleaved PARP, and Bcl-2 family proteins).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizing Molecular Pathways and Workflows

Proposed Signaling Pathway of this compound-Induced Apoptosis

The cytotoxic effect of this compound is believed to be mediated through the intrinsic apoptosis pathway, initiated by its protonophoric activity that disrupts the mitochondrial membrane potential.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Investigating this compound Cytotoxicity

A logical workflow is essential for a comprehensive investigation, starting from initial screening to detailed mechanistic studies.

Caption: A typical experimental workflow for cytotoxicity investigation.

Logical Relationship of Experimental Outcomes

The interpretation of experimental results follows a logical progression to build a comprehensive understanding of the compound's cytotoxic mechanism.

Conclusion

The preliminary investigation into this compound reveals its potent cytotoxic activity against cancer cells, primarily through the induction of apoptosis. Its unique mechanism as a protonophore highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further in-depth studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical models. This guide provides a foundational framework for researchers to design and execute comprehensive studies on this compound and other promising natural products.

References

- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolomycins C, D and E, new members of pyrrolomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrrolomycin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pyrrolomycin D, a potent natural product with significant antibacterial activity. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Physical and Chemical Properties

This compound, with the IUPAC name (3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone, is a halogenated pyrrole derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₄Cl₅NO₂ | [1] |

| Molecular Weight | 359.42 g/mol | [1] |

| Appearance | Yellow solid (inferred from related compounds) | [2] |

| Melting Point | Estimated ~180-182 °C (based on related nitro-pyrrolomycins) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| CAS Number | 81910-07-8 |

Spectral Data

Experimental Protocols

Plausible Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not publicly available. However, based on general synthetic methods for related pyrrolomycins, a plausible route can be proposed. This would likely involve the acylation of a suitably substituted pyrrole with a substituted benzoyl chloride.

General Procedure for Acylation:

-

To a solution of 3,4,5-trichloro-1H-pyrrole (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of 3,5-dichloro-2-hydroxybenzoyl chloride (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Isolation and Purification from Streptomyces

This compound is a natural product that can be isolated from fermentation broths of Streptomyces species.[1]

General Protocol:

-

Cultivate the Streptomyces strain in a suitable liquid medium for several days to allow for the production of secondary metabolites.

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Monitor the fractions by TLC and bioassay (e.g., against a sensitive bacterial strain) to identify the active fractions.

-

Combine the active fractions and subject them to further purification steps, such as preparative HPLC, to obtain pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is a critical measure of its antibacterial potency. The broth microdilution method is a standard procedure for this determination.[5][6]

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism.

-

Add the bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria with no antibiotic) and a negative control (medium only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protonophore Activity Assay using Planar Lipid Bilayers

The primary mechanism of action of this compound is its function as a protonophore, which can be demonstrated by measuring changes in conductance across an artificial planar lipid bilayer.

Protocol:

-

Form a planar lipid bilayer by painting a solution of a lipid (e.g., diphytanoylphosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans) filled with a buffered salt solution (e.g., KCl).

-

Apply a constant voltage across the membrane using Ag/AgCl electrodes and measure the baseline current.

-

Introduce a known concentration of this compound to one of the chambers.

-

Establish a pH gradient across the bilayer.

-

Measure the increase in current across the membrane. A significant, pH-dependent increase in current indicates the transport of protons across the lipid bilayer, confirming the protonophore activity of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its potent antibacterial effect by acting as a protonophore.[3] This mechanism does not involve a specific protein target but rather a direct interaction with the bacterial cell membrane.

Caption: Protonophore mechanism of this compound.

As illustrated in the diagram, this compound, in its protonated form, diffuses across the bacterial cytoplasmic membrane. In the more alkaline cytoplasm, it releases a proton, becoming an anion. This anion then returns to the outer leaflet of the membrane where it picks up another proton from the acidic extracellular environment, repeating the cycle. This shuttling of protons dissipates the proton motive force across the bacterial membrane, leading to a collapse of the membrane potential and ultimately cell death.[3] This mechanism of action is distinct from many conventional antibiotics that target specific enzymes or biosynthetic pathways.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the isolation and characterization of this compound from a Streptomyces culture.

Caption: Workflow for this compound isolation.

This comprehensive guide provides essential technical information on this compound for researchers and drug development professionals. The data and protocols presented herein are intended to facilitate further investigation into this promising antibacterial compound.

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]

- 5. warneronline.com [warneronline.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Pyrrolomycin D Mode of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin D, a polyhalogenated pyrrole-containing natural product, exhibits potent antibacterial activity, particularly against Gram-positive pathogens. This technical guide provides an in-depth elucidation of its mode of action, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The primary mechanism of this compound is identified as the disruption of bacterial cell membrane bioenergetics through a protonophoric action, leading to membrane depolarization, dissipation of the proton motive force, and ultimately, bacterial cell death. This guide serves as a comprehensive resource for researchers engaged in the study of novel antibiotics and the development of antimicrobial agents.

Core Mechanism of Action: Protonophore Activity

The principal mode of action of this compound is its function as a potent protonophore.[1][2] Unlike antibiotics that target specific enzymes or biosynthetic pathways, this compound acts directly on the bacterial cell membrane, disrupting the crucial proton gradient. This process involves the following key steps:

-

Insertion into the Bacterial Membrane: Due to its lipophilic nature, this compound readily inserts into the lipid bilayer of the bacterial cell membrane.

-

Proton Shuttling: Once embedded in the membrane, this compound acts as a carrier for protons (H+). It picks up protons from the external environment (higher proton concentration) and shuttles them across the membrane into the cytoplasm (lower proton concentration).

-

Membrane Depolarization: This influx of protons neutralizes the charge difference across the membrane, leading to rapid membrane depolarization.[1][2]

-

Disruption of Proton Motive Force (PMF): The bacterial proton motive force, a combination of the proton gradient and membrane potential, is essential for vital cellular processes such as ATP synthesis, nutrient transport, and flagellar motility. By dissipating the proton gradient, this compound collapses the PMF.

-

Uncoupling of Oxidative Phosphorylation: The disruption of the PMF uncouples the process of oxidative phosphorylation, severely impairing the cell's ability to generate ATP, the primary energy currency.[1][2]

-

Cellular Death: The catastrophic loss of cellular energy and disruption of essential membrane functions ultimately lead to bacterial cell death.

Studies have shown that this compound is a more potent protonophore than the classical uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).[1][2]

Quantitative Data: Antibacterial Activity

The antibacterial potency of this compound has been quantified against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative overview of its spectrum of activity.

Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Staphylococcus aureus | ~0.001 - 0.073 | ≤0.002 - 0.203 | [3][4] |

| Staphylococcus epidermidis | - | ≤0.002 | [5] |

| Streptococcus pneumoniae | - | - | [3] |

| Enterococcus faecalis | - | ≤0.002 | [5] |

| Listeria monocytogenes | - | ≤0.002 | [5] |

| Bacillus subtilis | - | ≤0.002 | [5] |

Table 2: In Vitro Antibacterial Activity of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Notes | Reference(s) |

| Escherichia coli | - | 4.34 - 34.78 | Moderate activity | [6][7] |

| Escherichia coli ΔtolC | 0.025 | - | Efflux pump mutant, increased sensitivity | [3] |

| Salmonella typhi | - | 4.34 - 34.78 | Moderate activity | [6][7] |

| Klebsiella pneumoniae | - | 4.34 - 34.78 | Moderate activity | [6][7] |

| Shigella sonnei | - | 4.34 - 34.78 | Moderate activity | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the elucidation of this compound's mode of action.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into CAMHB.

-